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Compound of Interest

Compound Name: 3-Chloro-2-hydroxy-5-nitropyridine

Cat. No.: B1583210

An In-Depth Guide to the Functionalization of Molecules Using 3-Chloro-2-hydroxy-5-
nitropyridine

Introduction

3-Chloro-2-hydroxy-5-nitropyridine is a highly functionalized heterocyclic compound that
serves as a versatile and valuable building block in modern organic synthesis. Its unique
arrangement of a chloro leaving group, a nucleophilic hydroxy/amide moiety, and a strongly
electron-withdrawing nitro group on a pyridine scaffold makes it a key intermediate in the
development of a wide array of complex molecules.[1][2] This compound is extensively utilized
in the pharmaceutical and agrochemical industries for the synthesis of biologically active
molecules, including antimicrobial, anti-inflammatory, and herbicidal agents.[1][3] Its application
also extends to material science and the synthesis of dyes and pigments.[1]

This guide provides a comprehensive overview of the core reactivity of 3-Chloro-2-hydroxy-5-
nitropyridine, detailed experimental protocols for its key transformations, and the mechanistic
rationale behind these synthetic strategies. It is designed for researchers, scientists, and drug
development professionals seeking to leverage this powerful reagent in their synthetic
endeavors.

Physicochemical Properties & Safety Information

A clear understanding of the compound's properties and safety requirements is paramount
before its use in any experimental setting.
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Table 1: Physicochemical Properties of 3-Chloro-2-hydroxy-5-nitropyridine

Property Value Reference
CAS Number 22353-38-4 [11[4]
Molecular Formula CsHsCIN20s [1]14]
Molecular Weight 174.54 g/mol [1114]
Appearance Off-white to pale yellow o
powder

Melting Point 185-189 °C [1]

Purity > 99% (HPLC) [1]

Storage Store at 0-8 °C [1]

Safety and Handling

3-Chloro-2-hydroxy-5-nitropyridine is considered a hazardous chemical and must be
handled with appropriate precautions.

Hazards: Causes skin irritation and serious eye irritation.[5][6] May cause respiratory
irritation.[6][7]

o Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety
goggles, and a lab coat.[5] Use a dust mask or work in a well-ventilated area or fume hood to
avoid inhalation.[8][9]

» Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands and any exposed skin
thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[8]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store
away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

[5]

e First Aid:
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o Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do. Continue rinsing and seek medical attention.[5][6]

o Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get
medical advice.[5][6]

o Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for
breathing. Call a physician if you feel unwell.[5][6]

o Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical
attention if symptoms occur.[5]

Core Reactivity and Mechanistic Insights

The synthetic utility of 3-Chloro-2-hydroxy-5-nitropyridine stems from the interplay of its
three functional groups. The strong electron-withdrawing nitro group deactivates the pyridine
ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic
substitution (SnAr).

Tautomerism: The 2-Hydroxy-pyridine vs. 2-Pyridone
Forms

A critical aspect of this molecule's reactivity is its existence as a tautomeric mixture of the 2-
hydroxy-pyridine form and the more stable 2-pyridinone form. This equilibrium dictates the site
of reactivity for alkylation and arylation reactions. The pyridone tautomer presents an N-H
bond, which can be deprotonated to form a nucleophilic amide, while the hydroxy tautomer
presents an O-H bond.

Caption: Tautomeric equilibrium of 3-Chloro-2-hydroxy-5-nitropyridine.

Application Notes and Protocols

The following protocols are designed to be robust starting points for the functionalization of 3-
Chloro-2-hydroxy-5-nitropyridine. Optimization may be required for specific substrates.

General Experimental Workflow
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A standardized workflow ensures reproducibility and safety. All reactions should be performed
in a fume hood with appropriate PPE.

1. Reaction Setup
- Dry glassware
- Add reagents under inert gas (Ar/Nz2)
- Add anhydrous solvent

eat/Stir

2. Reaction
- Stir at specified temperature
- Monitor by TLC or LC-MS

ompletion

3. Workup
- Cool to room temperature
- Quench reaction
- Aqueous/organic extraction

:

4. Purification
- Dry organic layer (e.g., Na2S0a4)
- Concentrate in vacuo
- Column chromatography

l

5. Characterization
- NMR (*H, 3C)
- Mass Spectrometry (HRMS)
- Purity analysis (HPLC)

Click to download full resolution via product page

Caption: A generalized workflow for synthetic organic chemistry protocols.

Protocol 1: Copper-Catalyzed N-Arylation of the
Pyridone Tautomer
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This protocol leverages the N-H of the pyridone tautomer for C-N bond formation with an aryl
halide, a modified Ullmann condensation. Copper catalysis is often more economical than
palladium for this type of transformation.[10][11]

» Reaction Scheme:
o 3-Chloro-2-hydroxy-5-nitropyridine + Ar-l1 — 1-Aryl-3-chloro-5-nitro-2-pyridone

o Rationale: The use of a base like potassium carbonate (K2COs) or cesium carbonate
(Cs2C0:s) is crucial to deprotonate the N-H of the pyridone. Copper(l) iodide is a common
and effective catalyst. A polar aprotic solvent like DMSO or DMF is used to solubilize the
reagents and facilitate the reaction at elevated temperatures.[12]

o Step-by-Step Protocol:

o To a dry reaction vial equipped with a magnetic stir bar, add 3-Chloro-2-hydroxy-5-
nitropyridine (1.0 mmol, 1.0 equiv.), the desired aryl iodide (1.2 mmol, 1.2 equiv.),
Copper(l) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

o Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
o Add anhydrous DMSO or DMF (5 mL) via syringe.

o Seal the vial and place it in a preheated oil bath at 110-130 °C.

o Stir the mixture vigorously for 12-24 hours.

o Monitoring: Track the consumption of the starting material using Thin-Layer
Chromatography (TLC) or LC-MS.[12]

o Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate (20 mL) and quench by slowly adding water (20 mL).

o Pour the mixture into a separatory funnel, extract with ethyl acetate (3 x 20 mL).

o Combine the organic layers and wash with brine (2 x 25 mL) to remove residual
DMSO/DMF.
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o Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate
under reduced pressure.

o Purification: Purify the crude product by flash column chromatography on silica gel (e.g.,
using a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Protocol 2: Regioselective O-Alkylation with an Alkyl
Halide

This protocol aims to selectively functionalize the oxygen of the 2-hydroxy tautomer. The choice
of base and solvent is critical to favor O-alkylation over N-alkylation.

e Reaction Scheme:
o 3-Chloro-2-hydroxy-5-nitropyridine + R-Br — 2-(Alkoxy)-3-chloro-5-nitropyridine

o Rationale: While both N and O atoms can be alkylated, conditions can be tuned. Using a
milder base like silver carbonate (Ag2COs) or a phase-transfer catalyst can sometimes favor
O-alkylation. In some systems, specific acid catalysts can promote regioselective O-
alkylation.[13] This protocol uses a common method involving a strong base in a polar
aprotic solvent, where the harder oxygen nucleophile may react preferentially with a hard
electrophile like an alkyl halide under certain conditions.

o Step-by-Step Protocol:

o To a dry round-bottom flask with a magnetic stir bar, add 3-Chloro-2-hydroxy-5-
nitropyridine (1.0 mmol, 1.0 equiv.) and dissolve it in anhydrous DMF or acetonitrile (10
mL).

o Cool the solution to 0 °C in an ice bath.

o Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) portion-
wise. Caution: Hydrogen gas is evolved.

o Allow the mixture to stir at 0 °C for 30 minutes.
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o Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 mmol, 1.1 equiv.)
dropwise.

o Allow the reaction to warm to room temperature and stir for 4-12 hours.
o Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

o Workup: Carefully quench the reaction by the slow addition of saturated aqueous
ammonium chloride (NH4ClI) solution (10 mL).

o Extract the agueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with water and then brine, dry over anhydrous NazSOa,
filter, and concentrate.

o Purification: Purify the crude residue via flash column chromatography to isolate the O-
alkylated product. The N-alkylated isomer may also be present and can be separated.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling

This protocol facilitates the formation of a C-C bond at the C3 position, replacing the chlorine
atom. This is a powerful method for constructing biaryl structures.

» Reaction Scheme:
o 3-Chloro-2-hydroxy-5-nitropyridine + Ar-B(OH)z2 — 3-Aryl-2-hydroxy-5-nitropyridine

o Rationale: The Suzuki reaction is a robust method for C-C bond formation.[14][15] Coupling
an electron-deficient aryl chloride requires a highly active catalyst system. This typically
involves a palladium(0) source (often generated in situ from a Pd(ll) precursor like Pd(OAc)z2)
and an electron-rich, bulky phosphine ligand such as SPhos or XPhos.[16] A moderately
strong base like KsPOa4 or K2COs is required for the transmetalation step of the catalytic
cycle.[16][17]

» Step-by-Step Protocol:
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o In a reaction vial, combine 3-Chloro-2-hydroxy-5-nitropyridine (1.0 mmol, 1.0 equiv.),
the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (KsPO4, 3.0 mmol, 3.0
equiv.), palladium(ll) acetate (Pd(OAc)z, 0.02 mmol, 2 mol%), and SPhos (0.04 mmaol, 4
mol%).

o Evacuate and backfill the vial with an inert gas (Argon) three times.

o Add a mixture of anhydrous 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water).
o Seal the vial and place it in a preheated oil bath at 80-100 °C.

o Stir the reaction for 8-16 hours.

o Monitoring: Monitor the reaction progress by LC-MS or TLC.

o Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL)
and filter through a pad of Celite to remove the palladium catalyst.

o Transfer the filtrate to a separatory funnel, wash with water and then brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

o Purification: Purify the crude material using flash column chromatography to obtain the
desired biaryl product.

Summary of Applications

Table 2: Overview of Functionalization Strategies
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Functional
. Reagents & . .
Reaction Type Group Bond Formed Typical Yields
Catalysts
Targeted
N-Arylation Ar-1, Cul, K2COs N-H (Pyridone) C-N 60-85%
. 50-90% (may
O-Alkylation R-X, NaH O-H (Hydroxy) C-O )
form N-isomer)
Ar-B(OH)2,
Suzuki Coupling Pd(OAc)2/SPhos  C-Cl Cc-C 55-95%
, KsPOa
Conclusion

3-Chloro-2-hydroxy-5-nitropyridine is a powerful and versatile synthetic intermediate whose
reactivity can be precisely controlled to achieve a variety of molecular architectures. By
understanding its tautomeric nature and the electronic effects of its substituents, chemists can
selectively target the N-H, O-H, or C-Cl bonds. The protocols provided herein for N-arylation,
O-alkylation, and Suzuki cross-coupling serve as a robust foundation for the synthesis of novel
compounds for applications in drug discovery, agrochemicals, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. indiamart.com [indiamart.com]

3. mdpi.com [mdpi.com]

4. 3-Chloro-5-nitro-2(1H)-pyridinone | CSH3CIN203 | CID 336289 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. fishersci.com [fishersci.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1583210?utm_src=pdf-body
https://www.benchchem.com/product/b1583210?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/29448
https://www.indiamart.com/proddetail/3-chloro-2-hydroxy-5-nitropyridine-acid-2855459319088.html
https://www.mdpi.com/1424-8247/18/5/692
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-nitro-2_1H_-pyridinone
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-nitro-2_1H_-pyridinone
https://www.fishersci.com/store/msds?partNumber=AAH64634&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 6. fishersci.com [fishersci.com]

e 7. jubilantingrevia.com [jubilantingrevia.com]
» 8. sigmaaldrich.com [sigmaaldrich.com]

¢ 9. chemicalbook.com [chemicalbook.com]

e 10. researchgate.net [researchgate.net]

« 11. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing
Heterocycles with Aryl Halides | MDPI [mdpi.com]

e 12. benchchem.com [benchchem.com]

o 13. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion -
Chemical Communications (RSC Publishing) [pubs.rsc.org]

e 14. youtube.com [youtube.com]

e 15. Suzuki Coupling [organic-chemistry.org]

e 16. benchchem.com [benchchem.com]

e 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

 To cite this document: BenchChem. [Functionalization of molecules using 3-Chloro-2-
hydroxy-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583210#functionalization-of-molecules-using-3-
chloro-2-hydroxy-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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